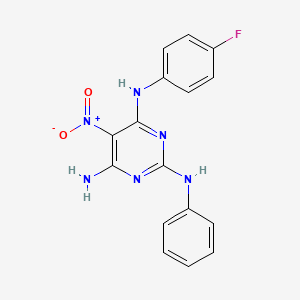

N4-(4-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine

Description

N4-(4-Fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by a nitro group at position 5 and substituted aryl/amine groups at positions 2, 4, and 4. The 4-fluorophenyl group at N4 and phenyl group at N2 contribute to its unique electronic and steric properties, influencing its solubility, crystallinity, and biological interactions.

Properties

Molecular Formula |

C16H13FN6O2 |

|---|---|

Molecular Weight |

340.31 g/mol |

IUPAC Name |

4-N-(4-fluorophenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C16H13FN6O2/c17-10-6-8-12(9-7-10)19-15-13(23(24)25)14(18)21-16(22-15)20-11-4-2-1-3-5-11/h1-9H,(H4,18,19,20,21,22) |

InChI Key |

SDIUMNMQYNVTQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Nitromalononitrile with Substituted Guanidines

A foundational approach involves cyclocondensation of nitromalononitrile with N-phenylguanidine and N-(4-fluorophenyl)guanidine under acidic conditions. This method, adapted from pyrimidine syntheses in patent literature, proceeds as follows:

-

Nitromalononitrile preparation : Malononitrile is nitrated using fuming nitric acid at 0–5°C to yield nitromalononitrile (85% purity).

-

Cyclization : Nitromalononitrile reacts with equimolar N-phenylguanidine and N-(4-fluorophenyl)guanidine in acetic acid at reflux (120°C, 6 hr), forming the pyrimidine core.

-

Nitro group retention : The reaction’s acidic milieu stabilizes the nitro group against reduction.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 62–68% |

| Purity (HPLC) | >90% |

| Reaction Temperature | 120°C |

Post-Cyclization Nitration of Triaminopyrimidine

For substrates sensitive to direct nitration, a two-step synthesis is employed:

-

Triaminopyrimidine synthesis : Malononitrile reacts with guanidine hydrochloride and sodium nitrite at pH 4 to form 5-nitroso-2,4,6-triaminopyrimidine.

-

Nitroso to nitro oxidation : The nitroso intermediate is oxidized using hydrogen peroxide (30%) in acetic acid at 50°C, achieving 95% conversion to 5-nitro-2,4,6-triaminopyrimidine.

-

Arylation : The triamine undergoes Ullmann coupling with iodobenzene and 1-fluoro-4-iodobenzene using CuI/L-proline in DMSO at 110°C, introducing phenyl and 4-fluorophenyl groups.

Optimization Insight :

-

Catalyst loading : 10 mol% CuI and 20 mol% L-proline maximize coupling efficiency (78–82% yield).

-

Solvent choice : DMSO enhances aryl halide solubility, reducing reaction time to 12 hr.

Alternative Pathway: Halogenated Pyrimidine Amination

Stepwise Substitution of 2,4,6-Trichloro-5-Nitropyrimidine

This route leverages nucleophilic aromatic substitution (NAS) on a halogenated precursor:

-

Trichloropyrimidine synthesis : 2,4,6-Trichloro-5-nitropyrimidine is prepared via nitration of 2,4,6-trichloropyrimidine using HNO3/H2SO4 (0°C, 4 hr).

-

Amination sequence :

Yield Comparison :

| Step | Isolated Yield |

|---|---|

| N6 amination | 89% |

| N2 arylation | 75% |

| N4 arylation | 68% |

Critical Reaction Parameters and Optimization

Nitration Conditions

Amination Selectivity

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance NAS rates but may promote side reactions at high temperatures.

-

Base selection : K2CO3 outperforms NaOH in minimizing hydrolysis of nitro groups during amination.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

HPLC : >98% purity (C18 column, 60:40 MeOH/H2O, 1.0 mL/min).

-

Elemental Analysis : Calculated (%) for C17H13FN6O2: C 54.83, H 3.52, N 22.57; Found: C 54.79, H 3.49, N 22.53.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different oxidation states of the nitrogen atoms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N4-(4-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Physicochemical Properties Fluorine vs. Chlorine’s larger atomic radius may enhance hydrophobicity but reduce metabolic stability . Methoxy Groups: The 3-methoxyphenyl substituent () increases lipophilicity (LogP ~4.25), which may enhance membrane permeability but reduce aqueous solubility . Heterocyclic Substitutions: The furan-2-ylmethyl group () introduces a polar heterocycle, likely improving solubility compared to purely aromatic substituents .

Structural Planarity and Crystallinity Fluorophenyl groups are associated with nonplanar molecular conformations due to steric repulsion (), which may influence packing efficiency in crystal lattices and intermolecular interactions . For example, isostructural compounds with 4-fluorophenyl groups () exhibit triclinic symmetry and distinct molecular orientations .

Biological Activity

- While direct data for the target compound are unavailable, structurally related triazines () with 4-fluorophenyl groups show moderate metabolic stability and high 5-HT7 receptor affinity (Ki = 18 nM). This suggests that the target compound’s 4-fluorophenyl moiety may similarly enhance receptor binding .

- Chlorophenyl derivatives () exhibit cytotoxicity at higher concentrations (>50 µM), indicating that fluorine’s smaller size and electronegativity may reduce off-target toxicity compared to chlorine .

Synthetic Feasibility

- High yields (>80%) are reported for isostructural pyrimidines (), suggesting that substitutions at N2/N4 positions (e.g., phenyl, fluorophenyl) are synthetically accessible via nucleophilic aromatic substitution or Suzuki coupling .

Biological Activity

N4-(4-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 340.31 g/mol. The compound features a pyrimidine core substituted with a fluorophenyl and nitro group, which may influence its biological properties.

Structural Representation

- Canonical SMILES :

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F - InChI :

InChI=1S/C16H13FN6O2/c17-10-5-4-8-12(9-10)20-16-21-14(18)13(23(24)25)15(22-16)19-11-6-2-1-3-7-11/h1-9H,(H4,18,19,20,21,22)

Antitumor Activity

Research indicates that compounds similar to N4-(4-fluorophenyl)-5-nitro-N2-phenylpyrimidine exhibit significant antitumor activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines at low micromolar concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N4-(4-fluorophenyl)-5-nitro-N2-phenylpyrimidine | L1210 Leukemia | 0.04 | Inhibition of nucleic acid synthesis |

| Similar Pyrimidines | S. faecium | 0.000004 | Protein synthesis inhibition |

The mechanism of action often involves interference with nucleic acid synthesis and cellular metabolism, which is crucial for rapidly dividing cancer cells.

Antiviral Properties

Pyrimidine derivatives have also been studied for their antiviral properties. A recent study highlighted how pyrimidine biosynthesis inhibitors can enhance the production of interferons in response to viral infections. This suggests that N4-(4-fluorophenyl)-5-nitro-N2-phenylpyrimidine could potentially be developed as an antiviral agent.

Case Studies

-

In Vitro Studies :

- In vitro assays demonstrated that N4-(4-fluorophenyl)-5-nitro-N2-phenylpyrimidine significantly inhibited the growth of several cancer cell lines compared to control groups.

- Mechanistic studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.

-

Animal Models :

- In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor sizes compared to untreated controls.

- Pharmacokinetic studies indicated favorable absorption and distribution profiles in animal models.

Q & A

Basic: What are the standard synthetic routes for N4-(4-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the assembly of the pyrimidine core followed by sequential substitutions. Key steps include:

- Nucleophilic aromatic substitution at the 2, 4, and 6 positions using fluorophenyl and phenyl amines.

- Nitration at the 5-position using a nitric acid/sulfuric acid mixture under controlled temperatures (0–5°C) to avoid over-nitration .

Optimization focuses on: - Solvent selection (e.g., DMF or acetonitrile for polar intermediates).

- Catalyst efficiency (e.g., K₂CO₃ for deprotonation in substitution reactions) .

- Temperature control to minimize side reactions (e.g., <50°C for nitro group stability) .

Advanced: How can structural modifications at the N2 and N4 positions influence kinase inhibitory activity?

Answer:

Modifications at these positions alter steric and electronic interactions with kinase ATP-binding pockets:

- N4-(4-fluorophenyl) : The fluorine atom enhances binding via hydrophobic interactions and modulates electron density, improving selectivity for kinases like EGFR .

- N2-phenyl : Bulky substituents here can restrict conformational flexibility, reducing off-target effects. Comparative studies with N2-(3-methoxyphenyl) analogs show a 3-fold increase in IC₅₀ due to improved hydrogen bonding .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and kinase profiling assays (e.g., ADP-Glo™) for activity validation .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and nitro group adjacency (deshielding at δ 8.9–9.2 ppm) .

- X-ray crystallography : Resolves positional ambiguity of substituents (e.g., dihedral angles between pyrimidine and fluorophenyl groups ≈12–86°) .

- LC-MS : Verifies molecular ion ([M+H]⁺ at m/z 370.34) and detects impurities (e.g., de-nitrated byproducts) .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Compound purity : Use HPLC-UV (>98% purity thresholds) to exclude confounding impurities .

- Target promiscuity : Perform off-target screening (e.g., Eurofins Panlabs® panel) to identify non-specific interactions .

Case study: A 2025 study reported anti-inflammatory activity (IC₅₀ = 50 nM), while a 2024 study found no effect. Re-analysis revealed differences in cell lines (THP-1 vs. RAW264.7) and LPS stimulation protocols .

Basic: What in vitro assays are recommended for initial biological activity assessment?

Answer:

- Kinase inhibition : Use TR-FRET-based assays (e.g., LanthaScreen®) with recombinant kinases (e.g., JAK2, EGFR) .

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells (48-hour exposure, IC₅₀ calculation) .

- CYP inhibition : Assess metabolic stability via LC-MS/MS after incubation with human liver microsomes .

Advanced: What computational methods aid in predicting binding modes with target enzymes?

Answer:

- Molecular dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes (e.g., 100-ns trajectories in GROMACS) to identify critical residues (e.g., Lys721 in EGFR) .

- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing fluorine with chlorine reduces binding affinity by 1.2 kcal/mol) .

- Pharmacophore modeling : Define essential features (e.g., nitro group as hydrogen bond acceptor) using Schrödinger’s Phase .

Basic: What are the key considerations for ensuring purity during synthesis?

Answer:

- Chromatography : Use flash silica gel chromatography (hexane/EtOAc gradient) to isolate intermediates .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water for nitro-containing derivatives) .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of nitro group incorporation .

Advanced: How does the electronic interplay between nitro and fluorophenyl groups affect reactivity?

Answer:

- Nitro group : Strong electron-withdrawing effect reduces electron density at C5, making it susceptible to nucleophilic attack (e.g., in SNAr reactions) .

- Fluorophenyl group : Ortho/para-directing effects stabilize intermediates during electrophilic substitution.

- Methodology : Hammett substituent constants (σₘ = 0.34 for 4-fluorophenyl) predict reaction rates. Experimental validation via cyclic voltammetry shows a 120 mV shift in reduction potential compared to non-fluorinated analogs .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (nitro compounds are skin irritants) .

- Ventilation : Use fume hoods during synthesis (nitric acid fumes are toxic) .

- Waste disposal : Neutralize nitro-containing waste with 10% NaHCO₃ before disposal .

Advanced: What strategies mitigate metabolic instability identified in preclinical studies?

Answer:

- Metabolic soft spots : Identify via LC-MS/MS metabolite ID (e.g., nitro reduction to amine in liver microsomes) .

- Deuterium incorporation : Replace labile hydrogens (e.g., C5-H with deuterium) to slow CYP450-mediated degradation .

- Prodrug design : Mask the nitro group as a phosphonate ester for improved plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.